4-Bromo-7-iodo-1,3-benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrINO |
|---|---|
Molecular Weight |
323.91 g/mol |
IUPAC Name |
4-bromo-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrINO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChI Key |
XSMNQDZRJVFEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=CO2)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 7 Iodo 1,3 Benzoxazole
Retrosynthetic Approaches to 4-Bromo-7-iodo-1,3-benzoxazole
The retrosynthesis of this compound begins with the deconstruction of the benzoxazole (B165842) ring system. A primary disconnection across the C-O and C-N bonds of the oxazole (B20620) ring leads to a key intermediate: a dihalogenated 2-aminophenol (B121084) derivative. This precursor already contains the requisite bromine and iodine atoms at the correct positions on the aromatic ring. The final step in this retrosynthetic pathway involves the conceptual cleavage of the bromine-carbon and iodine-carbon bonds, leading back to 2-aminophenol as the basic starting material. bio-conferences.orgresearchgate.net
Alternatively, a retrosynthetic strategy can prioritize the initial formation of the benzoxazole core, followed by sequential halogenation. This approach would start with 1,3-benzoxazole and then introduce the bromo and iodo substituents at the C-4 and C-7 positions, respectively. The success of this strategy hinges on achieving high regioselectivity in the halogenation steps.
Regioselective Halogenation of the 1,3-Benzoxazole Core
The introduction of halogen atoms at specific positions on the 1,3-benzoxazole core is a critical aspect of synthesizing this compound. This can be achieved through various halogenation protocols.
Direct Electrophilic Halogenation Protocols
Direct electrophilic halogenation of aromatic compounds is a well-established method for introducing halogen substituents. wikipedia.org For the benzoxazole system, the regioselectivity of the reaction is influenced by the directing effects of the fused benzene (B151609) and oxazole rings. While direct halogenation can sometimes lead to a mixture of isomers, specific reagents and conditions can favor the desired substitution pattern. For instance, the use of N-halosuccinimides (NCS, NBS, NIS) in fluorinated alcohols has been shown to provide good yields and high regioselectivity for the halogenation of various arenes and heterocycles under mild conditions. acs.org
Directed Halogenation Strategies at C-4 and C-7 Positions
Achieving specific halogenation at the C-4 and C-7 positions often requires directed strategies to overcome the inherent reactivity of other positions on the benzoxazole ring. Transition metal-catalyzed reactions have emerged as a powerful tool for regioselective C-H functionalization. For example, ruthenium-catalyzed halogenation of 2-arylbenzo[d]oxazoles with N-halosuccinimides has been reported to occur specifically at the C-7 position. rsc.org This suggests that a similar strategy could potentially be employed for the iodination of a 4-bromo-1,3-benzoxazole intermediate.
Furthermore, the directing potential of substituent groups can be exploited. For instance, a palladium-catalyzed approach for the C-4 arylation of benzoxazoles from 2-amidophenol has been demonstrated, where the amide group directs the functionalization. nih.gov This principle of using a directing group could be adapted for a halogenation reaction at the C-4 position.
Cyclization Reactions Utilizing Pre-functionalized Aromatic Precursors
An alternative and often more direct approach to this compound involves the construction of the oxazole ring from an already halogenated precursor.
Condensation of Dihalogenated 2-Aminophenol Derivatives with Aldehydes or Carboxylic Acids
A common and versatile method for synthesizing benzoxazoles is the condensation of 2-aminophenols with aldehydes or carboxylic acids. semanticscholar.orgnih.gov This approach can be readily applied to the synthesis of the target molecule by starting with a 3-bromo-6-iodo-2-aminophenol derivative. The reaction of this dihalogenated aminophenol with a suitable one-carbon synthon, such as an aldehyde, would lead to the desired this compound. Various catalysts, including Brønsted or Lewis acids, can be employed to facilitate this cyclization. nih.gov The use of a Brønsted acidic ionic liquid gel has been shown to be an efficient and recyclable catalyst for this type of transformation under solvent-free conditions. nih.gov
A variety of reaction conditions have been developed for this condensation, highlighting its broad applicability. The table below summarizes some of the common reagents and catalysts used in benzoxazole synthesis from 2-aminophenols.
| Reagent/Catalyst | Reaction Conditions | Reference |
| Brønsted acid and Copper Iodide | Acetonitrile (B52724), 80°C | acs.orgorganic-chemistry.org |
| Triflic anhydride (B1165640) and 2-Fluoropyridine | Dichloromethane, room temperature | nih.govmdpi.com |
| Samarium triflate | Aqueous medium, mild conditions | organic-chemistry.org |
| Elemental sulfur and DABCO | Not specified | rsc.org |
Intramolecular Oxidative Cyclization Pathways for Halo-substituted Systems
Intramolecular oxidative cyclization provides another synthetic route to benzoxazoles. This method typically involves the formation of a Schiff base from a substituted 2-aminophenol and an aldehyde, followed by an oxidative ring closure. ijpbs.com For the synthesis of this compound, a 3-bromo-6-iodo-2-aminophenol could be reacted with an aldehyde to form the corresponding Schiff base. Subsequent treatment with an oxidizing agent would then induce the cyclization to form the benzoxazole ring. Hypervalent iodine reagents, such as Dess-Martin periodinane, have been shown to efficiently mediate the intramolecular cyclization of phenolic azomethines at ambient temperature. ijpbs.com
Another approach involves the electrochemical generation of a hypervalent iodine(III) mediator, which can then be used for the oxidative cyclization of ortho-iminophenols to benzoxazoles under very mild conditions. acs.org This method is compatible with a range of functional groups. acs.org
Cross-Coupling Strategies for Halogen Introduction
Introducing specific halogens onto the benzoxazole scaffold can be achieved through cross-coupling reactions, which are powerful tools for C-X (X = halogen) bond formation.
Palladium-Catalyzed Approaches for C-X Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-halogen bonds with high precision. Palladium-catalyzed C-H bond halogenation has emerged as a direct and efficient method for introducing halogens onto aromatic rings. researchgate.net This approach often utilizes a directing group to guide the halogenating agent to a specific position, typically ortho to the directing group. researchgate.net
For the synthesis of this compound, a pre-formed benzoxazole could be subjected to sequential palladium-catalyzed C-H halogenation reactions. A directing group at the 2-position could potentially facilitate halogenation at the 7-position, followed by a subsequent halogenation at the 4-position after removal or modification of the directing group. The choice of halogen source (e.g., N-iodosuccinimide for iodination, N-bromosuccinimide for bromination) and the palladium catalyst system is crucial for achieving high regioselectivity and yield. researchgate.net This strategy offers a high degree of functional group compatibility, tolerating sensitive groups like cyano and even existing halogen atoms during the reaction. acs.org
Sequential or One-Pot Halogenation and Annulation Reactions
An alternative strategy involves the halogenation of a precursor molecule prior to the ring-closing annulation step. This sequential approach provides clear control over the halogenation pattern. For instance, a 2-aminophenol could be selectively brominated and iodinated to produce 2-amino-3-bromo-6-iodophenol. This di-halogenated intermediate could then undergo a condensation and cyclization reaction with a suitable one-carbon synthon (such as an aldehyde or carboxylic acid derivative) to form the final this compound.
One-pot strategies, where multiple reaction steps are carried out in the same reaction vessel, offer advantages in terms of efficiency and reduced waste. A hypothetical one-pot synthesis could involve the annulation of a 3-acylmethylidene oxindole (B195798) with a Huisgen zwitterion, followed by in-situ halogenation. rsc.org While specific examples for this compound are not detailed, the principle of sequential annulation and functionalization provides a viable synthetic blueprint. rsc.org
Metal-Free and Sustainable Synthetic Routes to Polyhalogenated Benzoxazoles
In line with the principles of green chemistry, there is a growing effort to develop synthetic methods that avoid the use of heavy metals. researchgate.net Metal-free approaches offer benefits such as lower cost, reduced toxicity, and simpler purification procedures.
For the synthesis of polyhalogenated benzoxazoles, metal-free C-H halogenation is a particularly attractive strategy. Reagents like N-halosuccinimides (NXS), such as N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS), can effectively halogenate aromatic heterocycles under mild conditions, often in environmentally friendly solvents. nih.govsemanticscholar.org An unprecedented metal-free regioselective halogenation of 2H-indazoles has been developed, which allows for the synthesis of mono- and poly-halogenated products by adjusting the reaction conditions. nih.gov This methodology could be adapted for the benzoxazole system, allowing for the sequential introduction of bromine and iodine onto the aromatic core. The construction of the benzoxazole ring itself can also be achieved under metal-free conditions through methods like the oxidative cyclization of catechols with amines. researchgate.net
Table 2: Comparison of Metal-Free Halogenation Reagents
| Reagent | Halogen Introduced | Typical Conditions | Advantages | Citations |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | Bromine | Mild heating, various solvents (EtOH, H₂O) | High selectivity, readily available, eco-friendly. | nih.govsemanticscholar.org |
| N-Iodosuccinimide (NIS) | Iodine | Mild conditions | Effective for direct C-H iodination. | researchgate.net |
| N-Chlorosuccinimide (NCS) | Chlorine | Mild heating | Allows for selective chlorination. | semanticscholar.org |
Advanced Synthetic Techniques for this compound
The optimization of synthetic protocols often involves the use of advanced technologies that can enhance reaction efficiency and reduce environmental impact.
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. eurekaselect.com Compared to conventional heating, which can be slow and inefficient, microwave irradiation provides rapid and uniform heating by directly coupling energy with the molecules in the reaction mixture. eurekaselect.comresearchgate.net This often leads to dramatically reduced reaction times, increased product yields, and higher purity. scienceandtechnology.com.vnnih.gov
The synthesis of benzoxazoles is particularly amenable to microwave assistance. scienceandtechnology.com.vn The key condensation and cyclization steps can be performed in minutes rather than hours. nih.gov Microwave-assisted synthesis under solvent-free conditions is an especially green and efficient approach. scienceandtechnology.com.vn For the synthesis of this compound, microwave irradiation could be applied to optimize either the initial ring formation step or subsequent halogenation reactions, potentially leading to a more efficient and scalable process. eurekaselect.comscienceandtechnology.com.vn
Table 3: Comparison of Conventional vs. Microwave-Assisted Benzoxazole Synthesis
| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Citations |
|---|---|---|---|
| Reaction Time | Hours to days | Minutes | scienceandtechnology.com.vnnih.gov |
| Energy Efficiency | Lower (inefficient heat transfer) | Higher (direct molecular heating) | eurekaselect.comresearchgate.net |
| Yields | Often moderate to good | Often good to excellent | scienceandtechnology.com.vn |
| Solvent Use | Often requires solvents | Can be performed solvent-free | scienceandtechnology.com.vn |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times | jyoungpharm.org |
Hypervalent Iodine Reagent Mediated Cyclizations
Hypervalent iodine (HVI) reagents have become prominent in organic synthesis due to their low toxicity, high stability, and reactivity similar to transition metals, providing an environmentally friendly option for various transformations. eurekaselect.com These reagents are particularly effective in mediating the synthesis of halogenated cyclic compounds. beilstein-journals.org The general application of HVI reagents in forming heterocyclic systems often involves the activation of an alkene or another unsaturated moiety, followed by an intramolecular nucleophilic attack. beilstein-journals.orgbeilstein-journals.org
In the context of benzoxazole synthesis, HVI reagents can facilitate oxidative cyclization. While direct synthesis of this compound using this method is not extensively detailed in the provided literature, the synthesis of related structures like fluorinated oxazolines demonstrates the principle. For instance, N-allylcarboxamides can be cyclized using HVI reagents in the presence of a halogen source. beilstein-journals.org The proposed mechanism involves the HVI reagent activating the alkene, which triggers an intramolecular cyclization by the amide oxygen. The subsequent displacement of the iodine species by a halide ion yields the halogenated heterocyclic product. beilstein-journals.org
This methodology's versatility allows for the formation of various halogenated heterocycles, suggesting its potential applicability for the synthesis of complex molecules like this compound from a suitably substituted precursor. beilstein-journals.org
Electrochemical Synthesis of Halogenated Benzoxazoles
Electrochemical methods offer a sustainable and atom-economical approach to constructing benzoxazole rings. acs.orgorganic-chemistry.org These techniques avoid the need for stoichiometric chemical oxidants, relying on electrons as the primary reagent. rsc.org The synthesis can be performed under mild, room temperature conditions. acs.org
A notable strategy involves the indirect, or "ex-cell," electrochemical synthesis of benzoxazoles from imines, utilizing a redox mediator based on an iodine(I)/iodine(III) redox couple. acs.orgnih.gov In this process, a precursor iodoarene is first electrochemically oxidized to a hypervalent iodine(III) species. This active species is then introduced to a solution containing the imine substrate, which is typically formed in situ from an ortho-aminophenol and an aldehyde. The I(III) reagent mediates the oxidative cyclization of the imine to form the benzoxazole ring. acs.org
This "ex-cell" approach is advantageous because it is compatible with a wide array of redox-sensitive functional groups, including bromine, which would be crucial for the synthesis of this compound. acs.org The process is highly efficient and allows for the recovery and reuse of both the solvent and the iodine-based mediator salt. acs.org
A proposed mechanism based on experimental and computational studies suggests that the reaction proceeds through a 2,3-dihydrobenzoxazole intermediate. The formation of the final benzoxazole product is believed to occur via a concerted reductive elimination pathway. acs.org
The table below summarizes results for the electrochemical synthesis of various benzoxazoles using an electrochemically generated hypervalent iodine reagent, demonstrating the method's applicability to substrates with diverse functional groups, including halogens. acs.org
| Entry | Aldehyde (R Group) | ortho-Aminophenol (R' Group) | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-MeOC6H4 | H | 2-(4-Methoxyphenyl)-1,3-benzoxazole | 94 |
| 2 | 4-MeC6H4 | H | 2-(p-Tolyl)-1,3-benzoxazole | 96 |
| 3 | 4-FC6H4 | H | 2-(4-Fluorophenyl)-1,3-benzoxazole | 93 |
| 4 | 4-ClC6H4 | H | 2-(4-Chlorophenyl)-1,3-benzoxazole | 95 |
| 5 | 4-BrC6H4 | H | 2-(4-Bromophenyl)-1,3-benzoxazole | 94 |
| 6 | 2-BrC6H4 | H | 2-(2-Bromophenyl)-1,3-benzoxazole | 90 |
| 7 | C6H5 | 4-Cl | 5-Chloro-2-phenyl-1,3-benzoxazole | 88 |
| 8 | C6H5 | 4-Br | 5-Bromo-2-phenyl-1,3-benzoxazole | 85 |
Mechanistic Investigations of 4 Bromo 7 Iodo 1,3 Benzoxazole Formation and Transformation
Elucidation of Reaction Pathways for Halogenated Benzoxazole (B165842) Synthesis
The formation of the benzoxazole core, particularly with multiple halogen substituents, can be achieved through several synthetic strategies. The regiochemistry of the final product is typically dictated by the substitution pattern of the starting materials, most commonly a substituted 2-aminophenol (B121084).
One of the most prevalent methods involves the condensation of a 2-aminophenol with a carboxylic acid derivative (such as an acid chloride or aldehyde), followed by cyclization. jetir.orgijpbs.com For a compound like 4-Bromo-7-iodo-1,3-benzoxazole, this would necessitate starting with a pre-halogenated precursor, such as 2-amino-3-bromo-6-iodophenol. The reaction proceeds via the formation of an intermediate Schiff base (when using an aldehyde) or an o-hydroxy amide (when using an acid derivative), which then undergoes intramolecular cyclization and dehydration or elimination to form the aromatic benzoxazole ring. nih.govjocpr.com
Metal-catalyzed reactions offer another powerful route. Copper- and palladium-catalyzed intramolecular cyclizations are particularly effective. jocpr.comorganic-chemistry.org For instance, a suitably substituted o-haloanilide can undergo a copper-catalyzed C-O bond formation. organic-chemistry.org This pathway is believed to proceed through an oxidative insertion of the copper(I) catalyst into the carbon-halogen bond, followed by coordination to the amide oxygen and subsequent reductive elimination to form the oxazole (B20620) ring. organic-chemistry.org
More advanced methods include electrochemically mediated synthesis, where an electrochemically generated hypervalent iodine reagent can facilitate the oxidative cyclization of ortho-iminophenols. acs.orgresearchgate.net This approach suggests a mechanism involving a concerted reductive elimination as the most plausible pathway for benzoxazole formation. acs.orgresearchgate.net Additionally, the activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O) can promote a cascade reaction involving nucleophilic addition of a 2-aminophenol, intramolecular cyclization, and elimination to yield 2-substituted benzoxazoles. nih.gov
| Synthetic Pathway | Key Precursors | General Mechanism |
| Condensation-Cyclization | Halogenated 2-aminophenol, Aldehyde/Carboxylic Acid | Formation of Schiff base or amide, followed by intramolecular cyclization and dehydration. nih.gov |
| Copper-Catalyzed Cyclization | Halogenated o-haloanilide | Oxidative addition of Cu(I), coordination, and reductive elimination. organic-chemistry.org |
| Palladium-Catalyzed Cyclization | Halogenated 2-aminophenol, Isocyanide | Palladium-mediated oxidative cyclization. ijpbs.comjocpr.com |
| Electrochemical Synthesis | Halogenated 2-(benzylideneamino)phenol | Oxidative cyclization via a hypervalent iodine mediator. acs.org |
Kinetic Studies and Reaction Rate Determinants in Halogenated Benzoxazole Formation
The kinetics of benzoxazole formation are highly dependent on the chosen synthetic pathway and the nature of the substrates and catalysts involved. In metal-catalyzed reactions, the rate-determining step often involves the catalyst's interaction with the halogenated precursor.
For copper-catalyzed syntheses proceeding from ortho-haloanilides, the rate of reaction has been observed to follow the order of I > Br > Cl for the halogen substituent. organic-chemistry.org This trend is consistent with the oxidative addition of the copper catalyst to the carbon-halogen bond being the rate-determining step, as the C-I bond is weaker and more reactive towards insertion than C-Br or C-Cl bonds. organic-chemistry.org
Regioselectivity and Stereoselectivity in Polyhalogenation Reactions
The synthesis of a specific isomer like this compound requires precise control over the placement of the halogen atoms, a concept known as regioselectivity. In most synthetic approaches to such polyhalogenated heterocycles, regioselectivity is not achieved by direct halogenation of the benzoxazole core but is instead predetermined by the structure of the starting materials. nih.govacs.org For example, the reaction would typically start with a 2-aminophenol that already contains the bromine and iodine atoms at the desired positions relative to the hydroxyl and amino groups.
Direct halogenation of an existing benzoxazole ring is possible but often leads to mixtures of products unless there are strong directing groups present on the ring. nih.govsemanticscholar.org The inherent electronic properties of the benzoxazole system, combined with the influence of existing substituents, would direct incoming electrophilic halogens to specific positions. However, achieving a precise di-halogenation pattern like the 4-bromo-7-iodo substitution via sequential direct halogenation would be challenging and likely result in poor regioselectivity.
Stereoselectivity is generally not a consideration in the synthesis of the benzoxazole ring itself, as it is an aromatic, planar system.
Intramolecular Halogen Migration and Rearrangement Mechanisms
Polyhalogenated aromatic and heteroaromatic systems can undergo fascinating intramolecular rearrangements where a halogen atom migrates from one position to another on the ring. This transformation, known as the "halogen dance," provides a route to isomers that may be difficult to access through direct synthesis. wikipedia.org
The halogen dance rearrangement is typically initiated by a strong base, such as lithium diisopropylamide (LDA), which deprotonates the aromatic ring at a position ortho to a halogen. wikipedia.orgthieme-connect.com This creates a carbanion. The reaction is driven by thermodynamics, proceeding towards the formation of a more stable anionic intermediate. wikipedia.orgthieme-connect.com This process involves a series of equilibria between different lithiated and halogenated species, ultimately resulting in the net migration of the halogen. thieme-connect.com
The halogen dance has been specifically studied in bromo- and iodo-oxazoles, providing a mechanistic blueprint for its potential occurrence in related benzoxazole systems. thieme-connect.comresearchgate.netmuni.cz The generally accepted mechanism begins with the deprotonation of the oxazole ring at the most acidic position, which is often adjacent to the oxazole oxygen and ortho to a halogen. thieme-connect.com For a 5-halooxazole, deprotonation occurs at the C4 position. thieme-connect.comresearchgate.net
This initial lithiated species can then undergo a series of intermolecular halogen transfers. The C4-lithiated intermediate can abstract a halogen from another molecule of the starting 5-halooxazole, generating the desired 4-halo-5-lithiooxazole and a neutral, non-halogenated oxazole. thieme-connect.com The newly formed 5-lithiated species is more stable than the initial 4-lithiated intermediate, which drives the reaction forward. thieme-connect.com This 5-lithiated species can then be quenched with an electrophile or proton source.
Studies comparing 5-bromooxazoles and 5-iodooxazoles have shown that the mechanism can differ. While bromooxazoles undergo a clean rearrangement, the reaction with 5-iodooxazoles can be complicated by side reactions like reductive dehalogenation. researchgate.net The use of a catalytic amount of a bromooxazole has been shown to facilitate the halogen dance of iodooxazoles, suggesting a complex interplay of intermediates. thieme-connect.comresearchgate.net
| Base | Equivalents | Solvent | Temperature (°C) | Products from 5-iodooxazole |
| LDA | 1.5 | THF | -78 | 4-iodooxazole (35%), reduced oxazole (31%) |
| KHMDS | 1.5 | THF | -78 | No reaction |
| NaHMDS | 1.5 | THF | -78 | No reaction |
| KDA | 1.5 | THF | -78 | starting material (46%), reduced oxazole (54%) |
| n-BuLi | 1.0 | THF | -78 | reduced oxazole (98%) |
| Data adapted from studies on 2-(butylsulfanly)-5-iodooxazole. researchgate.net |
The dynamics of intramolecular halogen migration are significantly influenced by other substituents on the heterocyclic ring. researchgate.net These effects can be both electronic and steric in nature.
Electron-withdrawing groups can increase the acidity of adjacent C-H bonds, potentially altering the site of initial deprotonation by the strong base. This would change the course of the halogen dance rearrangement entirely. Conversely, electron-donating groups could disfavor deprotonation. The stability of the key lithiated intermediates is also modulated by the electronic character of other substituents. nih.gov
Steric effects can also play a crucial role. Bulky substituents near the site of deprotonation or the halogen itself can hinder the approach of the base or affect the intermolecular halogen transfer steps. nih.gov In the specific case of this compound, the fused benzene (B151609) ring and the two different halogens would create a complex electronic and steric environment, influencing the feasibility and outcome of any potential halogen dance rearrangement.
Catalyst Role and Ligand Effects in Halogenated Benzoxazole Synthesis
Catalysts are central to many modern methods for synthesizing benzoxazoles, offering high efficiency and control. The choice of both the metal center and the coordinating ligands is critical for success. organic-chemistry.orgbeilstein-journals.org
In copper-catalyzed syntheses of benzoxazoles, a Cu(I) salt such as CuI is often used. organic-chemistry.org The proposed catalytic cycle involves a Cu(I)/Cu(III) manifold. organic-chemistry.org Ligands, such as 1,10-phenanthroline, are essential for stabilizing the copper intermediates and facilitating the key steps of oxidative addition and reductive elimination. organic-chemistry.org The ligand modulates the electronic properties and steric environment of the copper center, preventing catalyst deactivation and promoting the desired bond formation.
Palladium-catalyzed cross-coupling reactions are also widely used for the C-N and C-O bond formations necessary for building heterocyclic systems. beilstein-journals.orgnih.gov The choice of the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and, more importantly, the phosphine (B1218219) ligand, dictates the reaction's efficiency. beilstein-journals.org
Ligand Role : Ligands like Xantphos, SPhos, and XPhos are frequently used. beilstein-journals.org Their large bite angles and steric bulk can promote the reductive elimination step, which is often rate-limiting in cross-coupling cycles. The electron-donating ability of the ligand enhances the rate of oxidative addition. By tuning the ligand, chemists can optimize the reaction for specific substrates, even those that are sterically hindered or electronically deactivated. beilstein-journals.orgnih.gov
Brønsted acids and heterogeneous catalysts like Brønsted acidic ionic liquids have also been effectively used to catalyze the condensation and cyclization of 2-aminophenols with aldehydes, often under solvent-free conditions. nih.govacs.org These catalysts function by activating the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amino group of the 2-aminophenol, thereby facilitating the initial condensation step. nih.gov
| Catalyst System | Ligand | Role/Mechanism | Application |
| CuI | 1,10-Phenanthroline | Stabilizes Cu intermediates; facilitates Cu(I)/Cu(III) cycle via oxidative addition/reductive elimination. organic-chemistry.org | Intramolecular cyclization of o-haloanilides. organic-chemistry.org |
| Pd₂(dba)₃ / Pd(OAc)₂ | Xantphos, XPhos, SPhos | Modulates steric/electronic properties of Pd; promotes oxidative addition and reductive elimination. beilstein-journals.org | C-N and C-O cross-coupling reactions. beilstein-journals.orgnih.gov |
| Brønsted Acid / BAIL gel | N/A | Activates carbonyl group for nucleophilic attack. nih.gov | Condensation of 2-aminophenols and aldehydes. nih.gov |
Solvent System Impact on Reaction Outcomes and Mechanisms of this compound Formation and Transformation
The specific mechanistic details regarding the impact of solvent systems on the formation and transformation of this compound are not extensively documented in publicly available research. However, by examining the general principles of solvent effects on analogous chemical reactions, such as the formation of the benzoxazole core and the reactivity of halogenated aromatic compounds, we can infer the likely influence of solvents on the synthesis and subsequent reactions of this specific molecule.
The formation of the 1,3-benzoxazole ring system typically proceeds through the cyclization of a 2-aminophenol derivative. The choice of solvent can significantly influence the rate and efficiency of this intramolecular condensation. Solvents play a crucial role in stabilizing intermediates and transition states, as well as in modulating the solubility of reactants and reagents.
In the context of transformations involving this compound, such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, the solvent's polarity, proticity, and coordinating ability are critical factors that dictate reaction outcomes and mechanisms.
Solvent Polarity and Reaction Rate
The polarity of the solvent can have a pronounced effect on reaction rates. For reactions that involve a change in charge separation between the ground state and the transition state, the dielectric constant of the solvent is a key parameter.
Polar Protic Solvents: Solvents like water, ethanol, and methanol (B129727) are capable of hydrogen bonding and have high dielectric constants. In the formation of the benzoxazole ring, polar protic solvents can stabilize charged intermediates and the transition states leading to them, potentially accelerating the reaction. However, they can also solvate nucleophiles, which might decrease their reactivity in subsequent transformation reactions. For nucleophilic substitution reactions, polar protic solvents are known to favor SN1 pathways by stabilizing the carbocation intermediate and the leaving group. wfu.edulibretexts.orgslideshare.net
Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and acetonitrile (B52724) possess high dielectric constants but lack acidic protons. These solvents are effective at solvating cations but not anions. wfu.edu In the context of transformations of this compound, polar aprotic solvents can enhance the reactivity of anionic nucleophiles by minimizing solvation, thereby favoring SN2 type reactions. wfu.edu For instance, in the nucleophilic aromatic substitution on a related compound, 4,7-dibromo wfu.edulibretexts.orgnih.govthiadiazolo[3,4-d]pyridazine, the reaction was found to be much faster in the aprotic polar solvent DMF compared to the less polar chloroform. nih.gov
Nonpolar Solvents: Solvents like toluene, benzene, and hexane (B92381) have low dielectric constants and are unable to effectively stabilize charged species. acs.org Reactions proceeding through nonpolar transition states may be favored in such solvents. For certain oxidative cyclizations to form heterocyclic rings, nonpolar solvents have been used effectively. nih.gov
The following table provides a hypothetical illustration of how solvent polarity might influence the rate of a transformation reaction of this compound, based on general principles.
| Solvent | Dielectric Constant (approx.) | Relative Reaction Rate (Hypothetical) | Probable Mechanism Favored |
| Hexane | 1.9 | Very Slow | - |
| Toluene | 2.4 | Slow | - |
| Chloroform | 4.8 | Moderate | - |
| Acetonitrile | 37.5 | Fast | SNAr |
| DMF | 38.3 | Very Fast | SNAr |
| DMSO | 46.7 | Very Fast | SNAr |
Solvent Effects on Mechanistic Pathways
The solvent can not only affect the rate of a reaction but also influence the operative mechanism. For a di-halogenated compound like this compound, competition between different reaction pathways is possible, and the solvent can play a decisive role.
For instance, in palladium-catalyzed cross-coupling reactions, the solvent can influence the stability and reactivity of the organometallic intermediates. The coordination of solvent molecules to the metal center can affect the rates of oxidative addition and reductive elimination steps.
In a hypothetical scenario where this compound undergoes a reaction with a nucleophile, the choice of solvent could potentially influence the regioselectivity, i.e., whether the nucleophile substitutes the bromine or the iodine atom. This would depend on the subtle interplay of steric and electronic effects, which are in turn modulated by the solvent environment.
The table below outlines the general effects of different solvent classes on common reaction mechanisms relevant to the transformation of halogenated benzoxazoles.
| Solvent Class | Properties | Impact on SN1 Mechanisms | Impact on SN2 Mechanisms | Impact on Cyclization Reactions |
| Polar Protic | High dielectric constant, H-bond donor | Rate acceleration due to stabilization of carbocation and leaving group. libretexts.orgslideshare.net | Rate deceleration due to solvation of the nucleophile. wfu.edu | Can facilitate proton transfer steps and stabilize charged intermediates. |
| Polar Aprotic | High dielectric constant, no H-bond donor | Less effective at stabilizing carbocations compared to protic solvents. | Rate acceleration by solvating the counter-ion of the nucleophile, increasing its effective nucleophilicity. wfu.edu | Can promote reactions involving anionic nucleophiles. |
| Nonpolar | Low dielectric constant | Generally disfavored as they cannot stabilize charged intermediates. | Can be used if reactants are sufficiently soluble and nonpolar. | May favor concerted or radical pathways. |
Advanced Spectroscopic and Computational Characterization of 4 Bromo 7 Iodo 1,3 Benzoxazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 4-Bromo-7-iodo-1,3-benzoxazole, a combination of 1D (¹H and ¹³C) and 2D NMR techniques would provide a definitive assignment of its atomic connectivity.
The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the protons at the C5 and C6 positions. These protons would form an AX or, more likely, an AB spin system, appearing as a pair of doublets. The chemical shifts would be influenced by the electron-withdrawing effects of the halogen substituents and the benzoxazole (B165842) ring system. Based on data from related substituted benzoxazoles, these protons are expected to resonate in the range of δ 7.0-8.0 ppm. rsc.orgamazonaws.com The specific shifts of H-5 and H-6 will be dependent on the combined inductive and resonance effects of the bromine and iodine atoms.
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon. The carbon atom C2, situated between the oxygen and nitrogen atoms of the oxazole (B20620) ring, is expected to have the most downfield chemical shift, typically in the range of δ 150-165 ppm for benzoxazole derivatives. rsc.orgrsc.org The carbons directly bonded to the halogens (C4 and C7) will also exhibit characteristic shifts influenced by the heavy atom effect, particularly for the iodine-substituted carbon. The presence of bromine and iodine will have a notable impact on the chemical shifts of the carbons in the benzene (B151609) ring. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-5 | 7.30 - 7.80 | - |
| H-6 | 7.30 - 7.80 | - |
| C-2 | - | 150 - 165 |
| C-3a | - | 140 - 152 |
| C-4 | - | 110 - 125 |
| C-5 | - | 120 - 130 |
| C-6 | - | 125 - 135 |
| C-7 | - | 90 - 105 |
Note: The predicted values are based on general chemical shift ranges for halogenated benzoxazoles and related aromatic compounds.
To unambiguously assign the proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would confirm the coupling between the H-5 and H-6 protons. The HSQC spectrum would correlate the proton signals with their directly attached carbon atoms (C-5 and C-6). Finally, the HMBC spectrum would reveal long-range correlations (2-3 bonds), which are crucial for assigning the quaternary carbons, such as C-3a, C-4, C-7, and C-7a, by observing their correlations with H-5 and H-6. For instance, H-5 would be expected to show HMBC correlations to C-3a, C-4, and C-7.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Pattern Analysis
High-resolution mass spectrometry is a critical technique for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₃BrINO), the exact mass can be calculated and compared with the experimental value.
The mass spectrum would also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I). This would result in a distinctive M and M+2 pattern for fragments containing bromine. wpmucdn.com
The fragmentation pattern under electron impact (EI) or other ionization methods would provide structural information. Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms as radicals. libretexts.org For this compound, initial fragmentation would likely involve the cleavage of the weaker C-I bond, followed by the loss of the bromine atom. Subsequent fragmentation could involve the breakdown of the benzoxazole ring system.
Table 2: Predicted HRMS Data for this compound
| Ion | Predicted Exact Mass | Expected Isotopic Pattern |
|---|---|---|
| [M]⁺ | 322.8441 | Complex pattern due to Br |
| [M-I]⁺ | 195.9450 | 1:1 doublet for ⁷⁹Br/⁸¹Br |
| [M-Br]⁺ | 244.9465 | Single peak |
Note: Exact masses are calculated for the most abundant isotopes (⁷⁹Br, ¹²⁷I, ¹²C, ¹H, ¹⁴N, ¹⁶O).
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The spectra serve as a "fingerprint" for the compound. The benzoxazole ring system has several characteristic vibrational bands. researchgate.net The C=N stretching vibration is typically observed in the region of 1600-1650 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1450-1600 cm⁻¹ range. The C-O-C stretching of the oxazole ring is also a key feature, often found between 1000 and 1300 cm⁻¹. nih.gov The substitution with heavy atoms like bromine and iodine would shift the C-Br and C-I stretching vibrations to lower frequencies, typically below 700 cm⁻¹. The out-of-plane C-H bending vibrations of the two adjacent aromatic protons would give rise to a strong band in the 800-850 cm⁻¹ region.
Table 3: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| C=N Stretch | 1600 - 1650 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-O-C Stretch | 1000 - 1300 |
| C-H Out-of-plane Bend | 800 - 850 |
| C-Br Stretch | 500 - 650 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzoxazole core is a chromophore that absorbs UV radiation. The absorption maxima (λmax) are influenced by the substituents on the aromatic ring. Halogen substituents can cause a bathochromic (red) shift in the absorption bands due to their ability to extend the π-conjugated system through their lone pairs of electrons. Based on data from other substituted benzoxazoles, this compound is expected to exhibit absorption maxima in the UVA range, likely between 300 and 350 nm. scielo.brsemanticscholar.org The exact position and intensity of the absorption bands would depend on the solvent used, as solvatochromic effects can influence the energy of the electronic transitions.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol | 310 - 340 | π → π* |
Note: The predicted values are based on the typical absorption ranges for halogenated benzoxazole derivatives.
Advanced Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC, GC)
The rigorous assessment of purity and the effective separation of isomers are critical in the characterization of novel chemical entities like this compound. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serve as indispensable tools for these purposes. moravek.comalwsci.com These methods provide the high resolution and sensitivity required to detect and quantify the target compound, as well as any impurities or closely related isomers that may be present from the synthesis or degradation processes. lcms.cz
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a primary method for determining the purity of non-volatile organic compounds such as halogenated benzoxazoles. americanpharmaceuticalreview.comyoutube.com The technique's versatility allows for the separation of complex mixtures, making it a gold standard for quality control in pharmaceutical and chemical research. alwsci.com
For this compound, a typical RP-HPLC method would employ a C18 stationary phase, which separates compounds based on their hydrophobicity. However, due to the presence of aromatic and halogen moieties, stationary phases that offer alternative selectivities, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns, could provide enhanced resolution. chromforum.orgmdpi.com These phases can engage in π-π and dipole-dipole interactions, which are beneficial for separating aromatic and halogenated compounds. mdpi.com
The mobile phase commonly consists of a gradient mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with an acidic modifier such as formic acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes. sigmaaldrich.com Detection is typically achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where the benzoxazole core exhibits strong absorbance.
A hypothetical HPLC analysis for a synthesized batch of this compound is presented below to illustrate its utility in purity assessment. The data simulates the detection of the main product alongside potential impurities, such as a starting material (e.g., a di-halogenated aminophenol) and a positional isomer. The percentage area of each peak in the chromatogram is used to estimate the purity of the target compound. alwsci.com
Interactive Data Table: Hypothetical HPLC Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Peak Height (mAU) | Area % | Possible Identity |
| 1 | 3.45 | 15.8 | 3.1 | 0.79 | 2-Amino-3-bromo-6-iodophenol |
| 2 | 8.92 | 1950.5 | 250.7 | 97.53 | This compound |
| 3 | 9.25 | 33.7 | 4.2 | 1.68 | 7-Bromo-4-iodo-1,3-benzoxazole |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual chromatographic results would depend on the specific experimental conditions.
Gas Chromatography (GC) for Isomer Separation and Analysis
Gas Chromatography, especially when coupled with a Mass Spectrometer (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds, including halogenated heterocycles. researchgate.net It offers exceptional separation efficiency and provides structural information, making it ideal for identifying and differentiating isomers. nih.gov
For this compound, analysis would typically be performed on a capillary column with a low- to mid-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane (DB-5ms or equivalent). The choice of stationary phase is crucial for resolving isomers, as it dictates the selectivity of the separation. gcms.czrestek.com A programmed temperature gradient is employed to ensure the elution of compounds with a wide range of boiling points in a reasonable timeframe. gcms.czlibretexts.org
The mass spectrometer detector provides two key pieces of information: the retention time, which is characteristic of the compound under specific GC conditions, and the mass spectrum, which serves as a molecular fingerprint. The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) can be used to confirm the identity of the target compound and to distinguish it from its positional isomers, which may exhibit subtle but significant differences in their fragmentation. nih.gov
The following table provides a hypothetical example of how GC-MS could be used to separate and identify this compound from a potential positional isomer.
Interactive Data Table: Hypothetical GC-MS Data for Isomer Separation
| Retention Time (min) | Key m/z Fragments | Proposed Compound Identity |
| 15.21 | 353/355 (M+), 226/228, 100 | This compound |
| 15.38 | 353/355 (M+), 226/228, 100 | 7-Bromo-4-iodo-1,3-benzoxazole |
Note: The data in this table is illustrative. The molecular ion (M+) peak would show a characteristic isotopic pattern for one bromine atom. Fragmentation patterns for positional isomers can be very similar, and definitive identification often requires comparison with authenticated reference standards.
The successful application of these advanced chromatographic methods is fundamental to ensuring the chemical integrity of this compound for its use in further research and applications. Optimization of parameters such as the stationary phase, mobile phase composition, temperature, and flow rate is essential for achieving the desired separation and accurate quantification. gcms.czlibretexts.org
Chemical Reactivity and Derivatization Studies of 4 Bromo 7 Iodo 1,3 Benzoxazole
Differential Reactivity of Bromine and Iodine Substituents
The synthetic utility of dihalogenated aromatic compounds lies in the differential reactivity of the carbon-halogen bonds, which enables regioselective transformations. In 4-bromo-7-iodo-1,3-benzoxazole, the primary distinction in reactivity arises from the difference in bond dissociation energies (BDEs) of the C-I and C-Br bonds. The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage.
This difference is particularly pronounced in transition metal-catalyzed reactions, such as palladium-catalyzed cross-couplings. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. Due to its lower BDE, the C-I bond at the 7-position undergoes oxidative addition much more readily than the C-Br bond at the 4-position. This inherent reactivity difference is a widely exploited strategy for performing chemoselective and sequential cross-coupling reactions on molecules containing both iodine and bromine substituents nih.gov. By carefully controlling reaction conditions, it is possible to selectively functionalize the 7-position while leaving the 4-bromo position intact for subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon (C-C) and carbon-heteroatom bonds. For this compound, these reactions serve as the primary means of elaboration, leveraging the differential reactivity of the two halogen atoms.
The Suzuki-Miyaura coupling, which joins an organoboron species with an organic halide, is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance. In the case of this compound, the reaction can be directed with high selectivity to the C-7 position. The greater reactivity of the C-I bond allows for selective coupling with a variety of aryl- or vinylboronic acids or esters, leaving the C-Br bond available for a second, distinct coupling event.
Studies on closely related dihalooxazoles have shown that catalyst choice is crucial for achieving high selectivity. By employing specific palladium catalysts and ligands, monoarylation at a single C-X bond can be achieved with high precision acs.org. For the target molecule, a typical first Suzuki-Miyaura coupling would be expected to proceed at the C-7 iodo-position under standard conditions.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling This table presents typical conditions based on reactions with analogous dihalogenated heterocyclic substrates.
| Parameter | Condition | Purpose |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). |
| Boron Reagent | Ar-B(OH)₂ or Ar-B(pin) | Provides the aryl or vinyl group for coupling. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the organoboron reagent for transmetalation. |
| Solvent | Dioxane/H₂O, DMF, or Toluene | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-120 °C | Provides energy to overcome activation barriers. |
The Heck reaction introduces olefinic groups, while the Sonogashira reaction introduces alkynyl groups, further diversifying the potential derivatives of the benzoxazole (B165842) core. Both reactions are compatible with the dihalogenated substrate and exhibit selectivity based on the C-I versus C-Br bond reactivity.
The Heck reaction involves the palladium-catalyzed coupling of the aryl halide with an alkene organic-chemistry.orgmdpi.com. For this compound, the reaction with an alkene like styrene or an acrylate ester would preferentially occur at the 7-iodo position under standard Heck conditions mdpi.combeilstein-journals.org.
The Sonogashira reaction couples the aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst organic-chemistry.org. This reaction is highly effective for C(sp²)-C(sp) bond formation mdpi.com. Research on other dihalogenated heterocycles has demonstrated that catalyst and ligand choice can precisely control the site of alkynylation rsc.orgelsevierpure.com. Applying this principle, a Sonogashira reaction on this compound would selectively yield the 7-alkynyl-4-bromobenzoxazole derivative.
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance wikipedia.orgresearchgate.net. This reaction is a powerful tool for forming C-C bonds, including sp³-sp², sp²-sp², and sp-sp² linkages wikipedia.org. The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination pathway.
For this compound, a Negishi coupling with an alkyl-, aryl-, or vinylzinc reagent would be expected to proceed with high regioselectivity at the more reactive C-7 iodo position. The use of robust palladium catalysts, often paired with bulky phosphine (B1218219) ligands, facilitates the coupling of a wide range of (hetero)aryl halides under mild conditions organic-chemistry.orgorganic-chemistry.org. The higher reactivity of organozinc compounds compared to organoboron reagents can sometimes allow for reactions to proceed at lower temperatures or with lower catalyst loadings.
The differential reactivity of the C-I and C-Br bonds provides a clear and powerful strategy for the stepwise, regioselective elaboration of the this compound scaffold nih.gov. A typical synthetic sequence involves two distinct palladium-catalyzed cross-coupling reactions.
Step 1: Functionalization of the C-7 Position: The first coupling reaction (e.g., Suzuki, Heck, Sonogashira, or Negishi) is performed under conditions optimized for selective reaction at the C-I bond. This step introduces a desired substituent (R¹) at the 7-position, yielding a 7-substituted-4-bromobenzoxazole intermediate.
Step 2: Functionalization of the C-4 Position: The remaining C-Br bond in the intermediate can then be subjected to a second, different cross-coupling reaction to introduce a second substituent (R²). This step often requires more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to activate the more stable C-Br bond nih.gov.
This sequential approach allows for the synthesis of unsymmetrically substituted 4,7-dibenzoxazole derivatives with precise control over the placement of each substituent, a strategy invaluable in medicinal chemistry and materials science.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Benzoxazole Ring
While palladium-catalyzed reactions are dominant, Nucleophilic Aromatic Substitution (SNAr) offers an alternative pathway for functionalization. SNAr reactions typically require the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a leaving group (the halogen) wikipedia.orglibretexts.orgchemistrysteps.com. These EWGs stabilize the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction libretexts.org.
The benzoxazole ring system itself is considered electron-deficient. Research has shown that a benzoxazole moiety can act as an activating group, facilitating nucleophilic displacement on an attached phenyl ring dtic.mil. This suggests that the fused benzoxazole core may sufficiently activate the C-4 and C-7 positions towards nucleophilic attack by strong nucleophiles like alkoxides, thiolates, or amines.
In an SNAr reaction, the reactivity of halogens as leaving groups is often the reverse of that seen in cross-coupling, depending on the rate-determining step. If the initial nucleophilic attack is rate-determining, the highly electronegative C-F bond is most polarized and reactive. If the elimination of the halide is rate-determining, the C-I bond is the weakest and iodide is the best leaving group. For this compound, it is plausible that strong nucleophiles could displace one or both halogens, with the potential for selectivity depending on the specific nucleophile and reaction conditions mdpi.com.
Electrophilic Aromatic Substitution (EAS) with Controlled Regioselectivity
Electrophilic aromatic substitution (EAS) on the benzene (B151609) ring of this compound is a challenging endeavor due to the cumulative deactivating effects of the fused oxazole (B20620) ring and the two halogen substituents. wikipedia.org The benzoxazole system itself tends to decrease the nucleophilicity of the fused benzene ring, making it less susceptible to electrophilic attack than benzene. Furthermore, both bromine and iodine atoms are deactivating groups due to their electron-withdrawing inductive effect, which further reduces the ring's reactivity. libretexts.org
Despite the deactivation, the directing effects of the substituents must be considered to predict the regioselectivity of any potential EAS reaction. Halogens are known ortho-, para-directors. In this compound, the available positions for substitution on the carbocyclic ring are C-5 and C-6.
The bromine atom at C-4 would direct an incoming electrophile to the C-5 position (ortho).
The iodine atom at C-7 would direct an incoming electrophile to the C-6 position (ortho).
The oxygen atom of the oxazole ring would favor substitution at the C-6 position (para), while the nitrogen atom would deactivate the ring, particularly the ortho positions (C-6).
The outcome of an EAS reaction is therefore dependent on the balance of these directing effects and the reaction conditions. Given the strong deactivation, forcing conditions would be required, which might lead to low yields or complex product mixtures. Typical EAS reactions like nitration or further halogenation would likely proceed with low efficiency. For instance, nitration would require harsh conditions, such as the use of fuming nitric acid and concentrated sulfuric acid.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophile (E+) | Predicted Major Product(s) | Rationale |
|---|---|---|
| NO₂⁺ | 4-Bromo-7-iodo-5-nitro-1,3-benzoxazole and/or 4-Bromo-7-iodo-6-nitro-1,3-benzoxazole | Competition between directing effects of Br (to C-5) and I (to C-6). Steric hindrance might favor substitution at C-6. |
| Br⁺ | 4,5-Dibromo-7-iodo-1,3-benzoxazole | The directing effect of the existing bromine at C-4 would favor substitution at the ortho C-5 position. |
| SO₃ | This compound-6-sulfonic acid | Sulfonation is sensitive to steric hindrance, potentially favoring the C-6 position. |
Directed Ortho Metalation (DoM) Strategies for Further Functionalization
Directed ortho metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). organic-chemistry.org For this compound, several atoms could potentially act as a DMG, including the halogen atoms and the heteroatoms of the oxazole ring. baranlab.org
However, the application of DoM to this substrate is complicated by the high reactivity of organolithium reagents with halogen atoms. The reaction of an alkyllithium base with aryl halides can lead to lithium-halogen exchange, which is often much faster than deprotonation, especially for aryl iodides and bromides. uwindsor.ca
Metalation directed by Halogens: The bromine at C-4 could direct lithiation to the C-5 position. Similarly, the iodine at C-7 could direct to the C-6 position. However, the propensity for lithium-iodine and lithium-bromine exchange at low temperatures makes this a less viable strategy. A "halogen dance" rearrangement, where a metalated species isomerizes, could also lead to a mixture of products. researchgate.net
Metalation directed by the Oxazole Ring: The oxygen atom of the benzoxazole ring can direct metalation to the C-7 position. However, this position is already occupied by an iodine atom. The nitrogen atom typically directs metalation to the C-2 position of the oxazole ring itself, rather than the fused benzene ring.
Therefore, direct deprotonation via DoM using standard alkyllithium bases is expected to be problematic. Alternative strategies, such as using sterically hindered lithium amide bases (e.g., lithium diisopropylamide, LDA), might favor deprotonation over halogen exchange under specific conditions. nih.gov If successful, trapping the resulting organometallic intermediate with an electrophile would provide a route to 5- or 6-substituted derivatives.
Table 2: Potential Outcomes of Metalation Attempts on this compound
| Reagent | Potential Reaction Pathway(s) | Expected Product after Quenching with E⁺ |
|---|---|---|
| n-BuLi | Lithium-Iodine Exchange | 4-Bromo-7-E-1,3-benzoxazole |
| s-BuLi | Lithium-Iodine/Bromine Exchange | Mixture of 4-Bromo-7-E-1,3-benzoxazole and 7-Iodo-4-E-1,3-benzoxazole |
| LDA | Directed ortho-Metalation (C-5) or (C-6) | 4-Bromo-7-iodo-5-E-1,3-benzoxazole or 4-Bromo-7-iodo-6-E-1,3-benzoxazole |
Ring-Opening and Rearrangement Reactions of the 1,3-Benzoxazole System
The 1,3-benzoxazole ring, while aromatic, is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity provides a pathway to synthetically useful o-aminophenol derivatives. researchgate.net For instance, the reaction of benzoxazoles with strong nucleophiles like secondary amines can lead to the cleavage of the O-C2 bond. rsc.org This process would transform this compound into a substituted 2-aminophenol (B121084).
Furthermore, the benzoxazole scaffold can participate in various rearrangement reactions, often under the influence of base or heat. researchgate.net For example, base-induced rearrangements of N-benzoxazolyl derivatives have been reported to yield indole structures. While this is not a direct rearrangement of the parent benzoxazole, it highlights the potential for the benzoxazole moiety to be involved in complex molecular reorganizations. Catalytic cascade reactions involving the ring-opening of benzoxazoles followed by annulation with other reagents have also been developed to construct more complex heterocyclic systems like 1,4-benzoxazines. rsc.org
Table 3: Examples of Ring-Opening and Rearrangement Reactions Involving the Benzoxazole Core
| Reaction Type | Reagents and Conditions | General Product Type |
|---|---|---|
| Nucleophilic Ring-Opening | Secondary Amine (e.g., Piperidine), Heat | N-(2-hydroxy-3-iodo-6-bromophenyl)formamidine derivative |
| Catalytic Cascade | Propargylic Alcohols, Y(OTf)₃ | Substituted 1,4-Benzoxazine |
| Base-Induced Rearrangement | Triethylamine, Heat (on N-substituted derivatives) | Indole derivatives |
Strategies for C-H Functionalization on the Benzoxazole Core
In recent years, transition-metal-catalyzed C-H functionalization has emerged as a powerful and atom-economical method for the derivatization of heterocyclic compounds. snnu.edu.cn For this compound, the C-H bonds at the C-5 and C-6 positions are potential targets for such transformations. Palladium and rhodium catalysts are commonly employed for the direct arylation, alkylation, or halogenation of C-H bonds. nih.govresearchgate.net
The regioselectivity of these reactions is often controlled by directing groups. In this case, the heteroatoms of the oxazole ring could serve as endogenous directing groups. Palladium-catalyzed C-H arylation, for example, could potentially be directed to the C-6 position. nih.govmdpi.com However, the presence of bromo and iodo substituents introduces the possibility of competing cross-coupling reactions (e.g., Suzuki, Heck) at the C-Br or C-I bonds. Careful selection of the catalyst, ligands, and reaction conditions is therefore crucial to achieve selective C-H functionalization over oxidative addition into the C-halogen bonds.
Ruthenium and rhodium catalysts have been shown to effect regioselective halogenation at the C-7 position of 2-arylbenzoxazoles, demonstrating that C-H activation on the benzene portion of the benzoxazole core is feasible. researchgate.net While the C-7 position is blocked in the target molecule, this principle could be extended to functionalize the C-5 or C-6 positions.
Table 4: Potential C-H Functionalization Reactions for this compound
| Reaction | Catalyst System | Potential Product |
|---|---|---|
| Direct Arylation | Pd(OAc)₂, Ligand, Base, Aryl Halide | 4-Bromo-7-iodo-6-aryl-1,3-benzoxazole |
| Direct Alkenylation | Rh(III) catalyst, Alkene | 4-Bromo-7-iodo-6-alkenyl-1,3-benzoxazole |
| Direct Halogenation | Ru or Rh catalyst, N-halosuccinimide | 4-Bromo-5-halo-7-iodo-1,3-benzoxazole or 4-Bromo-6-halo-7-iodo-1,3-benzoxazole |
Theoretical and Computational Chemistry of 4 Bromo 7 Iodo 1,3 Benzoxazole
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and geometric parameters of molecules. nih.govnih.govmdpi.com For 4-Bromo-7-iodo-1,3-benzoxazole, DFT calculations, likely employing a functional such as B3LYP with a comprehensive basis set like 6-311++G(d,p), would yield a detailed understanding of its molecular geometry in the ground state. nih.gov Such calculations provide optimized bond lengths, bond angles, and dihedral angles with a high degree of accuracy.
The optimized molecular geometry is fundamental to understanding the molecule's inherent stability and chemical reactivity. For instance, the precise lengths of the C-Br and C-I bonds would be determined, and the planarity of the fused benzoxazole (B165842) ring system could be quantitatively assessed. Beyond structural parameters, DFT elucidates electronic properties, including the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map is particularly insightful, as it highlights regions of positive and negative electrostatic potential, thereby identifying sites that are susceptible to nucleophilic and electrophilic attack, respectively.
| Parameter | Predicted Value (B3LYP/6-311++G(d,p)) |
|---|---|
| C-Br Bond Length | 1.89 Å |
| C-I Bond Length | 2.10 Å |
| O-N Bond Length | 1.38 Å |
| C-O-N Bond Angle | 105.0° |
| Br-C-C-I Dihedral Angle | 0.0° (indicating planarity) |
Note: The data in this table is hypothetical and serves as an example of what DFT calculations would provide.
Ab Initio and Semi-Empirical Calculations for Energetic Profiles
The energetic properties of molecules can be rigorously assessed using ab initio and semi-empirical computational methods. Ab initio calculations, such as Hartree-Fock (HF) or more sophisticated methods like Møller-Plesset perturbation theory (MP2), are derived from first principles without reliance on empirical parameters, thereby providing highly accurate energetic information. esisresearch.orgresearchgate.net In contrast, semi-empirical methods incorporate parameters derived from experimental data to streamline calculations, rendering them computationally less demanding and suitable for larger molecular systems.
For this compound, these computational techniques can determine key energetic descriptors, including the heat of formation, ionization potential, and electron affinity. The total energy of the molecule, a direct measure of its stability, can also be calculated. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are readily obtained. The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and electronic excitation properties of the molecule. A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity.
| Property | Predicted Value (Ab Initio HF/6-31G*) |
|---|---|
| Heat of Formation | +150 kJ/mol |
| Ionization Potential | 8.5 eV |
| Electron Affinity | 1.2 eV |
| HOMO Energy | -6.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.3 eV |
Note: The data in this table is hypothetical and for illustrative purposes.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool for the elucidation of reaction mechanisms through the identification of reaction intermediates and transition states. acs.org In the case of this compound, DFT calculations can be employed to model a variety of potential chemical transformations, such as nucleophilic aromatic substitution at the carbon centers bearing the halogen atoms.
By mapping the potential energy surface of a given reaction, computational methods can ascertain the activation energies associated with different reaction pathways. The geometry of the transition state, which corresponds to the highest energy point along the reaction coordinate, can be precisely optimized. This information is invaluable for a comprehensive understanding of the reaction kinetics and thermodynamic feasibility. For example, a comparative analysis of the activation barriers for the displacement of the bromine versus the iodine atom by a nucleophile could be performed to predict the regioselectivity of such substitution reactions.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
A significant application of computational chemistry lies in the prediction of various spectroscopic parameters, which can be instrumental in the characterization of novel chemical compounds.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be accurately calculated using established methods such as the Gauge-Including Atomic Orbital (GIAO) approach, typically implemented within a DFT framework. researchgate.net These theoretical predictions can be compared with experimental NMR data to corroborate the structure of this compound.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. This approach provides information on the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using both DFT and ab initio methods. esisresearch.org The resulting theoretical infrared (IR) spectrum, with its characteristic absorption peaks corresponding to different vibrational modes (e.g., C-H stretching, C=N stretching, and the characteristic C-Br and C-I stretching frequencies), can be compared with an experimental spectrum to aid in structural elucidation and confirmation.
| Spectrum | Predicted Parameter | Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C-Br) | 115 ppm |
| ¹³C NMR | Chemical Shift (C-I) | 95 ppm |
| UV-Vis | λ_max | 280 nm |
| IR | C-Br Stretch | 650 cm⁻¹ |
| IR | C-I Stretch | 550 cm⁻¹ |
Note: The data in this table is hypothetical and for illustrative purposes.
Analysis of Non-Covalent Interactions, Including Halogen Bonding, in Dihalogenated Benzoxazoles
Non-covalent interactions are of paramount importance in dictating the supramolecular chemistry and crystal packing arrangements of molecules. ijres.org In the case of this compound, halogen bonding is anticipated to be a significant non-covalent interaction that would profoundly influence its solid-state architecture. beilstein-journals.orgacs.org The phenomenon of halogen bonding arises from the presence of a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom diametrically opposite to the covalent bond. acs.org
Computational techniques, most notably DFT, can be effectively utilized to model and quantify these intricate interactions. beilstein-journals.org The strength and directionality of the halogen bonds between adjacent molecules of this compound could be systematically analyzed. The co-existence of both bromine and iodine atoms in the molecular structure allows for a comparative investigation of their halogen bonding propensities, with iodine generally recognized as forming stronger halogen bonds due to its larger size and greater polarizability. Such an analysis would involve a detailed examination of intermolecular distances and angles, complemented by the calculation of the corresponding interaction energies.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing valuable insights into their conformational landscapes and intermolecular interactions. nih.govnih.govrsc.org For this compound, while the benzoxazole core is inherently rigid, MD simulations can be employed to study its intermolecular interactions in the condensed phase, be it liquid or solid.
By simulating a system comprising a multitude of this compound molecules, it is possible to observe their collective behavior and preferred spatial arrangements. This can lead to a more profound understanding of the liquid-state structure or facilitate the prediction of plausible crystal packing motifs. Furthermore, these simulations would underscore the critical role of non-covalent interactions, such as halogen bonding and π-π stacking, in governing the macroscopic properties of the material.
Advanced Applications and Future Research Directions of Polyhalogenated Benzoxazoles
4-Bromo-7-iodo-1,3-benzoxazole as a Versatile Synthetic Building Block and Intermediate
The presence of two different halogen atoms at specific positions on the benzoxazole (B165842) ring positions this compound as a highly versatile intermediate for the synthesis of complex, multifunctional molecules. The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is the cornerstone of its utility. In transition-metal-catalyzed cross-coupling reactions, the C-I bond is generally more reactive and susceptible to oxidative addition than the C-Br bond. This reactivity difference allows for selective, stepwise functionalization of the molecule.
A synthetic chemist could first target the more reactive C-I bond at the 7-position in a reaction such as a Suzuki, Stille, or Sonogashira coupling, introducing a new substituent while leaving the C-Br bond at the 4-position intact. Subsequently, the bromine atom can be targeted under different, typically more forcing, reaction conditions to introduce a second, distinct functional group. This stepwise approach is a powerful strategy for the controlled construction of complex molecular architectures that would be difficult to achieve otherwise. This makes the compound an ideal starting point for creating libraries of substituted benzoxazoles for applications in drug discovery and materials science. For instance, nucleophilic aromatic substitution reactions (SNAr) can also be explored, particularly for activating the aromatic ring with various nucleophiles. nih.gov
Table 1: Potential Stepwise Cross-Coupling Reactions Using this compound
| Step | Reaction Type | Targeted Position | Reagents | Potential Product |
| 1 | Suzuki Coupling | 7 (C-I bond) | Arylboronic acid, Pd catalyst, Base | 4-Bromo-7-aryl-1,3-benzoxazole |
| 2 | Buchwald-Hartwig Amination | 4 (C-Br bond) | Amine, Pd catalyst, Base | 4-Amino-7-aryl-1,3-benzoxazole |
| 1 | Sonogashira Coupling | 7 (C-I bond) | Terminal alkyne, Pd/Cu catalyst, Base | 4-Bromo-7-alkynyl-1,3-benzoxazole |
| 2 | Heck Coupling | 4 (C-Br bond) | Alkene, Pd catalyst, Base | 4-Alkenyl-7-alkynyl-1,3-benzoxazole |
| 1 | Stille Coupling | 7 (C-I bond) | Organostannane, Pd catalyst | 4-Bromo-7-organo-1,3-benzoxazole |
| 2 | Suzuki Coupling | 4 (C-Br bond) | Arylboronic acid, Pd catalyst, Base | 4-Aryl-7-organo-1,3-benzoxazole |
Potential in Advanced Materials Science Research
The unique combination of a π-conjugated heterocyclic system and heavy halogen atoms endows polyhalogenated benzoxazoles with properties that are highly sought after in materials science.
The benzoxazole core is an electron-deficient aromatic system, a feature that is valuable in the design of organic electronic materials. The integration of electron-donating and electron-accepting moieties within a single molecule is a key strategy for creating materials with tunable charge-transfer characteristics for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org this compound could serve as a foundational acceptor unit. Through the cross-coupling reactions described previously, electron-donating groups could be attached to create donor-acceptor systems with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org Furthermore, benzoxazole-boron complexes have shown significant potential in optoelectronics, including applications in light emission and pressure sensing, highlighting the versatility of the benzoxazole scaffold in this domain. nih.gov
The rigid, planar, and elongated (rod-like) structure of the benzoxazole unit is a common feature in molecules that exhibit liquid crystalline properties. researchgate.net The introduction of halogen atoms can significantly influence the mesomorphic behavior and electro-optical properties of these materials. Halogens, particularly fluorine in studied examples, can alter intermolecular interactions, melting points, and the stability of nematic phases. mdpi.com They also have a profound impact on the dielectric anisotropy (Δε) and birefringence (Δn) of the material, which are critical parameters for display applications. bohrium.com While bromine and iodine are larger and more polarizable than fluorine, their presence on the benzoxazole core would be expected to strongly influence these key properties, making this compound and its derivatives interesting candidates for new liquid crystal research. The introduction of the benzoxazole unit is recognized as an effective method to enhance both birefringence and dielectric anisotropy. researchgate.net
Table 2: Influence of Structural Features on Benzoxazole-Based Liquid Crystal Properties
| Structural Feature | Influence on Properties | Relevant Research Finding |
| Benzoxazole Core | Provides molecular rigidity and a large π-conjugated system. | Effective at enhancing birefringence (Δn) and dielectric anisotropy (Δε). researchgate.net |
| Halogen Substitution | Alters intermolecular forces, dipole moments, and polarizability. | Can enhance nematic mesophase stability and tune electro-optical properties. mdpi.com |
| Terminal Groups | Affects phase transition temperatures and overall molecular shape. | Can be modified to fine-tune the mesophase range and solubility. researchgate.net |
| Molecular Geometry | Dihedral angles between aromatic rings impact packing and melting points. | Increased dihedral angles can lead to lower melting points. bohrium.com |
Exploration as Ligands in Catalysis
Heterocyclic compounds are widely used as ligands in coordination chemistry and homogeneous catalysis. The benzoxazole structure contains a nitrogen atom that can act as a Lewis base, coordinating to a transition metal center. core.ac.uk By modifying the electronic properties of the benzoxazole ring with substituents, the donor ability of the nitrogen atom can be tuned, which in turn influences the stability and reactivity of the resulting metal complex. The strong electron-withdrawing inductive effects of the bromine and iodine atoms in this compound would decrease the electron density on the nitrogen atom, making it a weaker σ-donor. This property could be advantageous in specific catalytic cycles where ligand dissociation or modulation of the metal center's electron density is crucial. Research on 4-hydroxybenzoxazoles has demonstrated their ability to coordinate with palladium, forming complexes that could be evaluated for catalytic activity. core.ac.uk
Development of Novel Fluorescent Probes and Sensors
Benzoxazole derivatives are well-known for their promising photoluminescent properties. periodikos.com.brperiodikos.com.br Many exhibit strong fluorescence, making them attractive scaffolds for the development of chemical sensors and biological probes. nih.gov The fluorescence properties—such as emission wavelength, quantum yield, and lifetime—are highly sensitive to the molecular environment and can be modulated by the introduction of substituents. acs.org
The halogen atoms in this compound can influence its photophysical properties in several ways. They can alter the energy levels of the molecule, leading to shifts in the absorption and emission spectra. Additionally, the presence of heavy atoms like bromine and iodine can promote intersystem crossing from the singlet excited state to the triplet state (the "heavy-atom effect"), which could potentially quench fluorescence or lead to phosphorescence. This effect could be harnessed to design ratiometric or "on-off" sensors. By selectively replacing one of the halogens with a receptor unit for a specific analyte (e.g., a metal ion or a biologically relevant molecule), a fluorescent probe could be designed where binding triggers a measurable change in the fluorescence signal. nih.gov
Strategies for Asymmetric Synthesis Involving Halogenated Benzoxazoles
Asymmetric synthesis is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can have vastly different biological activities. semanticscholar.org Halogenated benzoxazoles can be incorporated into strategies for asymmetric synthesis in several ways.
One approach involves using a chiral, enantiopure halogenated benzoxazole as a ligand for a metal catalyst. The defined stereochemical environment provided by the ligand can then induce selectivity in a catalytic reaction, leading to the preferential formation of one enantiomer of the product.
Another strategy is to employ them as chiral auxiliaries. A chiral benzoxazole derivative could be temporarily attached to a prochiral substrate. The steric and electronic influence of the benzoxazole auxiliary would then direct a subsequent chemical transformation to occur stereoselectively. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.
Furthermore, the inherent planarity and substitution pattern of certain polyhalogenated benzoxazoles could be exploited to create molecules with axial chirality, similar to substituted biaryls. The synthesis of C-N axially chiral carbazoles has been achieved through intramolecular amination starting from C-C axially chiral biaryls, demonstrating a pathway for chirality transfer that could be applicable to benzoxazole systems. rsc.org Studies on the asymmetric synthesis of 4,1-benzoxazepine-2,5-diones have also utilized (2S)-α-haloacids, showing the role of halogenated precursors in building chiral heterocyclic systems. nih.gov
Combinatorial Chemistry and Library Synthesis of Functionalized Benzoxazoles
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This approach is invaluable in drug discovery for identifying new therapeutic agents. Polyhalogenated benzoxazoles serve as versatile building blocks for such libraries due to the differential reactivity of the halogen substituents, which allows for selective, site-specific modifications.
The versatility of synthetic approaches to the benzoxazole core, such as the condensation of o-aminophenols with various functionalized precursors, facilitates the creation of diverse compound libraries. nih.govorganic-chemistry.org For a hypothetical compound like this compound, the bromine and iodine atoms offer distinct reaction sites for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the introduction of a wide array of substituents. researchgate.net This strategy allows for the parallel synthesis of a multitude of derivatives, each with potentially unique biological activities or material properties.
For instance, a combinatorial library could be generated by reacting a polyhalogenated benzoxazole core with a series of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling). This would yield a grid of new compounds where the substituents at the bromo- and iodo-positions are systematically varied.
Table 1: Representative Cross-Coupling Reactions for Benzoxazole Library Synthesis
| Reaction Name | Reactants | Catalyst | Potential Functionalization |
| Suzuki Coupling | Halogenated Benzoxazole, Boronic Acid | Palladium complex | Aryl or heteroaryl groups |
| Sonogashira Coupling | Halogenated Benzoxazole, Terminal Alkyne | Palladium/Copper complex | Alkynyl groups |
| Heck Coupling | Halogenated Benzoxazole, Alkene | Palladium complex | Alkenyl groups |
| Buchwald-Hartwig Amination | Halogenated Benzoxazole, Amine | Palladium complex | Amino groups |
This table presents common cross-coupling reactions applicable to the functionalization of halogenated benzoxazoles for library synthesis.
The development of such libraries is crucial for screening against biological targets to discover new drug candidates or for creating novel materials with tailored electronic or photophysical properties. researchgate.net
Green Chemistry Methodologies in the Synthesis and Application of Halogenated Benzoxazoles
Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances. The synthesis of halogenated benzoxazoles is increasingly being adapted to these principles.
Key green methodologies applicable to the synthesis of this class of compounds include:
Catalyst-Free Synthesis: Some methods allow for the direct synthesis of substituted benzoxazoles in green solvents like methanol (B129727) without the need for an external acid or base catalyst. acs.org
Use of Reusable Catalysts: Researchers have developed methods using recyclable catalysts, such as samarium triflate in aqueous media or magnetic nanoparticle-supported ionic liquids, to synthesize benzoxazoles. organic-chemistry.orgnih.gov These catalysts can be easily recovered and reused, minimizing waste. nih.govacs.org
Solvent-Free Conditions: Performing reactions under solvent-free conditions, often with the aid of microwave or ultrasound irradiation, can significantly reduce the environmental impact by eliminating the need for volatile organic solvents. nih.govacs.org For example, the condensation of 2-aminophenols with aldehydes can be achieved efficiently using a reusable Brønsted acidic ionic liquid gel under solvent-free conditions. nih.gov
Energy Efficiency: Techniques like microwave-assisted organic synthesis (MAOS) and sonosynthesis can accelerate reaction times and improve yields, contributing to a more energy-efficient process. jetir.orgnih.gov
Table 2: Comparison of Synthetic Methodologies for Benzoxazoles
| Methodology | Key Features | Green Chemistry Advantages |
| Conventional Synthesis | Often requires harsh conditions, stoichiometric reagents, and organic solvents. | Limited |
| Catalytic Synthesis | Employs recyclable catalysts like metal oxides or ionic liquids. nih.gov | Reduced waste, catalyst reusability. acs.org |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. jetir.org | Energy efficiency, faster synthesis. |
| Ultrasound-Assisted Synthesis | Uses sound waves to promote the reaction. nih.gov | Mild conditions, often solvent-free. nih.gov |
| Aqueous Media Synthesis | Utilizes water as the solvent. ijpbs.com | Eliminates hazardous organic solvents. |
This table compares traditional and green chemistry approaches for the synthesis of benzoxazole derivatives.
These green approaches are not only environmentally benign but also often offer advantages in terms of reaction efficiency, simplicity, and cost-effectiveness, making them highly desirable for the industrial production of polyhalogenated benzoxazoles. acs.org
Emerging Research Frontiers in Polyhalogenated Heterocyclic Compound Chemistry
The field of polyhalogenated heterocyclic compounds is continually evolving, with new applications and research directions emerging regularly. Heterocyclic compounds are fundamental to the development of new technologies in medicine and materials science. openaccessjournals.com
In Medicinal Chemistry: Benzoxazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The presence of multiple halogens on the benzoxazole scaffold can enhance these activities or confer new ones. Future research will likely focus on:
Target-Specific Drug Design: Using computational methods to design polyhalogenated benzoxazoles that can bind with high affinity and selectivity to specific biological targets, such as enzymes or receptors implicated in disease. frontiersin.org
Development of Bioactive Probes: The unique properties of these compounds make them candidates for fluorescent probes for sensing and imaging biological molecules and processes. jetir.org
In Materials Science: The electronic and photophysical properties of benzoxazoles make them attractive for applications in organic electronics. nih.gov Research is expanding in areas such as:
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the benzoxazole system can be incorporated into molecules designed for use in OLED displays, where they can function as emitters or host materials. researchgate.net
Organic Photovoltaics (OPVs): Polyhalogenated heterocycles can be used as building blocks for novel organic semiconductors in solar cells.
Advanced Polymers: Incorporation of polyhalogenated benzoxazole units into polymer backbones can lead to materials with enhanced thermal stability, mechanical strength, and specific electronic properties. rsc.org
The continued exploration of the synthesis and properties of compounds like this compound and its analogs will undoubtedly open up new avenues for innovation across various scientific disciplines. openaccessjournals.com
Q & A
How can researchers optimize the synthesis of 4-Bromo-7-iodo-1,3-benzoxazole to minimize side-product formation?
Level : Intermediate
Methodological Answer :
Synthesis optimization requires careful control of reaction conditions and substituent reactivity. For halogenated benzoxazoles, key steps include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reaction rates. For example, potassium carbonate in DMF facilitates nucleophilic substitution in benzoxazole derivatives .
- Catalytic Additives : Glacial acetic acid (5 drops) in ethanol can protonate intermediates, reducing unwanted side reactions during cyclization .
- Reaction Monitoring : Employ TLC or HPLC to track reaction progress and terminate reflux (typically 4–9 hours) once the desired product dominates .
- Purification : Vacuum filtration and recrystallization (ethanol or aqueous ethanol) improve yield and purity .
What are best practices for resolving structural ambiguities in this compound using X-ray crystallography?
Level : Advanced
Methodological Answer :
For accurate structural determination:
- Data Collection : Use single-crystal X-ray diffraction with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Ensure high data-to-parameter ratios (>15:1) for robust refinement .
- Software Tools : SHELX programs (SHELXL for refinement, SHELXS for structure solution) are industry standards. Refinement parameters (R factor < 0.05, wR < 0.10) ensure reliability .
- Handling Disorder : For disordered halogen atoms (e.g., Br/I), use PART instructions in SHELXL to model partial occupancy or alternative conformations .
- Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm bond lengths and angles match crystallographic results .
How can researchers evaluate the antimicrobial activity of this compound derivatives?
Level : Intermediate
Methodological Answer :
Standard protocols include:
- Assay Design : Use agar dilution or broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
- Dose-Response Analysis : Test derivatives at concentrations ranging from 1–100 µg/mL. Calculate IC50 values using nonlinear regression .
- Statistical Validation : Triangulate results with multiple replicates and employ ANOVA to assess significance (p < 0.05) .
- Mechanistic Studies : Pair assays with molecular docking (e.g., AutoDock Vina) to predict binding affinities for bacterial targets like DNA gyrase .
How should researchers address contradictions in reported physicochemical properties of halogenated benzoxazoles?
Level : Advanced
Methodological Answer :
Contradictions often arise from synthetic or analytical variability. Mitigation strategies include:
- Reproducibility Checks : Repeat synthesis and characterization under identical conditions (solvent, temperature, catalyst) .
- Advanced Analytical Techniques : Use high-resolution mass spectrometry (HRMS) and multinuclear NMR (e.g., C, F) to confirm molecular identity .
- Meta-Analysis : Compare crystallographic data (e.g., CCDC entries) to identify trends in bond lengths/angles influenced by halogen size (Br vs. I) .
- Data Transparency : Report detailed experimental parameters (e.g., reflux time, purification steps) to enable cross-study comparisons .
What methodologies support structure-activity relationship (SAR) studies for this compound analogues?
Level : Advanced
Methodological Answer :
SAR studies require systematic structural modifications and bioactivity correlations:
- Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups at positions 4 and 7. Monitor effects on antimicrobial potency .
- Crystallographic Insights : Use X-ray data to correlate planarity of the benzoxazole core (dihedral angles <10°) with π-π stacking efficiency in target binding .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces and predict reactivity .
- Biological Testing : Compare IC50 values across analogues to identify critical substituents for activity .
What are effective strategies for purifying halogenated benzoxazoles like this compound?
Level : Basic
Methodological Answer :
Purification challenges arise from halogen-related polarity and solubility:
- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit temperature-dependent solubility. Filter hot solutions to remove insoluble impurities .
- Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for polar impurities. Monitor fractions via UV-Vis at 254 nm .
- Sublimation : For thermally stable derivatives, sublimation under reduced pressure (0.1 mmHg) yields high-purity crystals .
- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and melting point consistency (±2°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
